molecular formula C9H9NO2 B15252623 Acetoximebenzoate

Acetoximebenzoate

Cat. No.: B15252623
M. Wt: 163.17 g/mol
InChI Key: UAWDHTVMNWGIKU-WTDSWWLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetoximebenzoate is an organic compound that contains both an oxime and a benzoate functional group. It is known for its applications in various fields due to its unique chemical properties. The compound is often used in industrial processes and scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetoximebenzoate typically involves the reaction of hydroxylamine with a ketone to form an oxime, followed by esterification with benzoic acid. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The process may include continuous flow reactors and advanced purification techniques to ensure high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetoximebenzoate undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The benzoate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the benzoate group under basic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of acetoximebenzoate involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the benzoate group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Acetoxime: Contains only the oxime group and lacks the benzoate group.

    Benzoate Esters: Contain the benzoate group but lack the oxime group.

    Hydroxylamine Derivatives: Similar in structure but with different functional groups.

Uniqueness

Acetoximebenzoate is unique due to the presence of both oxime and benzoate functional groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to similar compounds .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

[(E)-ethylideneamino] benzoate

InChI

InChI=1S/C9H9NO2/c1-2-10-12-9(11)8-6-4-3-5-7-8/h2-7H,1H3/b10-2+

InChI Key

UAWDHTVMNWGIKU-WTDSWWLTSA-N

Isomeric SMILES

C/C=N/OC(=O)C1=CC=CC=C1

Canonical SMILES

CC=NOC(=O)C1=CC=CC=C1

Origin of Product

United States

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